Nonabromodiphenyl ether

Catalog No.
S581298
CAS No.
63387-28-0
M.F
C12HBr9O
M. Wt
880.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonabromodiphenyl ether

CAS Number

63387-28-0

Product Name

Nonabromodiphenyl ether

IUPAC Name

1,2,3,4,5-pentabromo-6-(2,3,4,5-tetrabromophenoxy)benzene

Molecular Formula

C12HBr9O

Molecular Weight

880.3 g/mol

InChI

InChI=1S/C12HBr9O/c13-2-1-3(5(15)6(16)4(2)14)22-12-10(20)8(18)7(17)9(19)11(12)21/h1H

InChI Key

CYRHBNRLQMLULE-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br

Synonyms

Pentabromo(2,3,4,5-tetrabromophenoxy)benzene; 2,2’,3,3’,4,4’,5,5’,6-Nonabromodiphenyl Ether; BDE 206; PBDE 206;

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br

Nonabromodiphenyl ether (NonabDE) is a specific type of polybrominated diphenyl ether (PBDE) . PBDEs are a group of flame retardant chemicals once widely used in various products like electronics, furniture, and textiles . While the use of most PBDEs has been phased out due to environmental and health concerns, NonabDE still finds some applications in scientific research. Here's a closer look:

Investigating Environmental Fate and Impact

One area of research using NonabDE involves studying its environmental fate and impact. Scientists use NonabDE as a reference compound to understand how PBDEs behave in the environment . This includes examining their persistence, bioaccumulation potential, and degradation pathways . By studying NonabDE, researchers can gain insights into the broader environmental behavior of PBDEs and their potential ecological risks.

Understanding Toxicology and Potential Health Effects

Another research application of NonabDE involves investigating its potential health effects. Due to its structural similarities to other PBDEs that have been linked to various health concerns, NonabDE is used in studies to understand potential mechanisms of toxicity and assess potential risks associated with PBDE exposure . This research helps scientists evaluate the potential health risks posed by PBDEs in general and inform regulatory decisions regarding their use and disposal.

Development of Alternative Flame Retardants

NonabDE can also be used in the development of safer and more environmentally friendly flame retardant alternatives. By studying the properties and limitations of NonabDE, researchers can design new flame retardant materials with improved safety and environmental profiles . This research contributes to the development of sustainable solutions for fire safety applications.

Nonabromodiphenyl ether is an organobromine compound characterized by the presence of nine bromine atoms attached to a diphenyl ether structure. Its chemical formula is C12HBr9OC_{12}H_{Br_9}O . This compound is part of a larger class known as polybrominated diphenyl ethers, which are primarily used for their flame-retardant properties. Nonabromodiphenyl ether is notable for its high bromine content, which enhances its effectiveness as a flame retardant while also raising concerns regarding its environmental persistence and potential toxicity.

  • NBDE's mechanism of action as a flame retardant is not a primary field of scientific research.
  • Research suggests potential health concerns associated with NBDE exposure, including endocrine disruption and developmental effects [, ].
  • Due to these concerns, further research is ongoing to understand the potential risks [].
Typical of halogenated compounds, including:

  • Debromination: This process can occur under reductive conditions, leading to the formation of lower-brominated diphenyl ethers .
  • Oxidative transformations: These reactions may yield hydroxylated derivatives, which can exhibit different biological activities compared to the parent compound .
  • Photodegradation: Nonabromodiphenyl ether can also undergo photolytic breakdown when exposed to sunlight, resulting in various degradation products .

Research indicates that nonabromodiphenyl ether and its congeners can exhibit significant biological activity. Some studies have shown that certain brominated diphenyl ethers can induce oxidative stress and DNA damage in human cell lines, suggesting potential genotoxic effects . Additionally, these compounds are lipophilic and tend to bioaccumulate in living organisms, raising concerns about their long-term ecological and health impacts .

The synthesis of nonabromodiphenyl ether can be accomplished through several methods:

  • Perbromination of Phenoxyanilines: This method involves the direct bromination of phenoxyanilines to introduce bromine atoms into the diphenyl ether structure .
  • Reductive Debromination: Another approach involves the reductive debromination of decabromodiphenyl ether using sodium borohydride, which selectively removes bromine atoms to yield nonabromodiphenyl ether .

Nonabromodiphenyl ether is primarily utilized as a flame retardant in various materials, including:

  • Plastics: It is incorporated into plastics to enhance fire resistance.
  • Textiles: Used in fabric treatments to reduce flammability.
  • Electronics: Applied in circuit boards and other electronic components to meet safety standards.

Despite its effectiveness, regulatory scrutiny has led to restrictions on its use due to environmental and health concerns.

Studies on the interactions of nonabromodiphenyl ether with biological systems have highlighted several key findings:

  • Endocrine Disruption: Some congeners have been shown to interfere with hormonal systems, potentially leading to developmental and reproductive issues .
  • Toxicological Assessments: In vitro studies have demonstrated that exposure to nonabromodiphenyl ether can result in cytotoxic effects and increased oxidative stress in cell cultures .

These findings underscore the importance of assessing the risks associated with exposure to this compound.

Nonabromodiphenyl ether shares structural similarities with other polybrominated diphenyl ethers. Here are some comparable compounds:

Compound NameBromine AtomsUnique Features
Tetrabromodiphenyl ether4Lower toxicity; used in some applications
Pentabromodiphenyl ether5Commonly found in commercial flame retardants
Hexabromodiphenyl ether6Higher persistence and bioaccumulation potential
Octabromodiphenyl ether8Used extensively before regulatory bans
Decabromodiphenyl ether10Widely used but restricted in many regions

Uniqueness of Nonabromodiphenyl Ether: The primary distinction of nonabromodiphenyl ether lies in its specific bromination pattern, which influences its chemical reactivity and biological effects compared to other congeners. Its high bromine content makes it particularly effective as a flame retardant but also raises significant environmental and health concerns.

XLogP3

9.7

UNII

2O56GK0P1R

Other CAS

63936-56-1

Wikipedia

2,2',3,3',4,4',5,5',6-nonabromodiphenyl ether

General Manufacturing Information

Benzene, 1,2,3,4,5-pentabromo-6-(tetrabromophenoxy)-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Dates

Modify: 2023-08-15

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